
1-(2-pyridinyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(2-pyridinyl)-4-(3-pyridinylmethyl)piperazine" is a compound of significant interest in the field of organic chemistry and medicinal research. It belongs to a class of nitrogenous compounds known for their unique chemical and physical properties, which make them valuable for various applications. The compound embodies a fusion of pyridine and piperazine rings, indicating its potential for diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related nitrogenous compounds involves multiple steps, including the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structure confirmation. Single crystals are often detected by X-ray diffraction, and the molecular structure can be optimized through density functional theory (DFT) calculations (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is determined using X-ray diffraction and further analyzed through DFT studies, including molecular electrostatic potential and frontier molecular orbitals. This analysis reveals the compound's physicochemical properties, providing insights into its reactivity and interaction capabilities (Ban et al., 2023).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, including carbonylation reactions involving dehydrogenation and carbonylation at a C−H bond. The reaction's outcome is influenced by the electronic nature of substituents, which can significantly affect reactivity (Ishii et al., 1997).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular geometry, are crucial for understanding the compound's behavior in different conditions. These properties are typically elucidated through comprehensive structural analysis methods, as mentioned earlier.
Chemical Properties Analysis
Chemical properties are closely related to the compound's molecular structure, affecting its reactivity, stability, and interaction with other molecules. Studies involving stereocontrolled reactions and the introduction of various functional groups can offer valuable insights into the compound's chemical behavior and potential applications (Darvishzad et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyridin-2-yl-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-7-17-15(5-1)19-10-8-18(9-11-19)13-14-4-3-6-16-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVCCNXKXPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

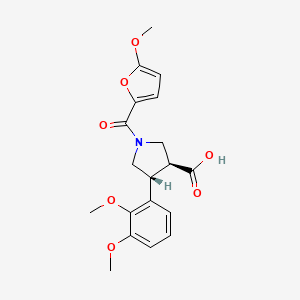
![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)
![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)
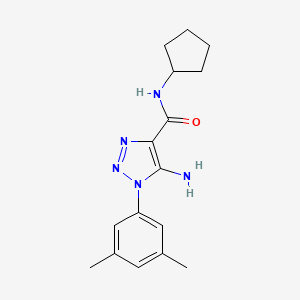
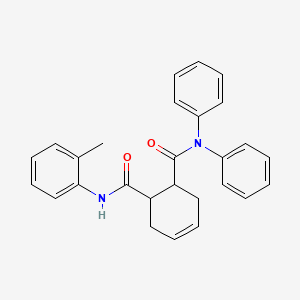
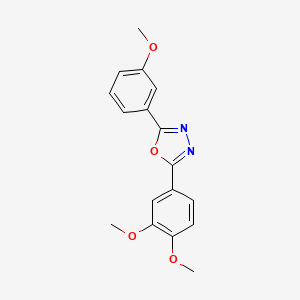
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5604440.png)
![N-allyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5604454.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}pyrrolidin-3-ol](/img/structure/B5604460.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)
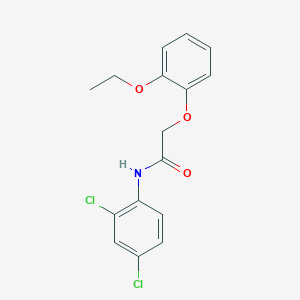
![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)